molecular formula C24H25N3O5S B2819186 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 866894-90-8

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2819186
CAS No.: 866894-90-8
M. Wt: 467.54
InChI Key: RKSZFVAMUWMSAZ-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidin-4-one class, characterized by a fused benzofuran-pyrimidine core. Key structural features include:

  • A 3-(3-ethoxypropyl) substituent at position 3 of the pyrimidinone ring.
  • A sulfanylacetamide group at position 2, linked to a 4-methoxyphenyl moiety via an N-acetamide bond.

Properties

IUPAC Name

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-3-31-14-6-13-27-23(29)22-21(18-7-4-5-8-19(18)32-22)26-24(27)33-15-20(28)25-16-9-11-17(30-2)12-10-16/h4-5,7-12H,3,6,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSZFVAMUWMSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the ethoxypropyl group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine intermediate with an ethoxypropyl halide.

    Attachment of the sulfanyl group: This is typically done via a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide group (–NHCO–) undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Reaction with aqueous HCl or NaOH cleaves the amide bond, yielding carboxylic acid and amine derivatives .

  • Aminolysis : Substitution with primary or secondary amines generates new amide derivatives, useful for structural diversification.

Table 1: Hydrolysis Conditions and Outcomes

ReagentsTemperatureTime (h)ProductYield (%)Source
6M HCl, reflux100°C4–62-mercaptobenzofuropyrimidine derivative72–78
2M NaOH, ethanol80°C3Carboxylic acid intermediate65

Oxidation of the Sulfanyl (–S–) Group

The sulfanyl linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity:

  • Mild oxidation (H₂O₂, 30%): Converts –S– to sulfoxide (–SO–) .

  • Strong oxidation (KMnO₄/H₂SO₄): Forms sulfone (–SO₂–).

Table 2: Oxidation Reactions

Oxidizing AgentSolventProductApplicationSource
H₂O₂ (30%)Acetic acidSulfoxide derivativeEnhanced solubility in polar media
KMnO₄ (acidic)H₂OSulfone derivativePotential metabolite identification

Functionalization of the Ethoxypropyl Chain

The ethoxypropyl group (–OCH₂CH₂CH₂–) participates in:

  • Ether cleavage : HI or HBr in acetic acid cleaves the ether bond, generating alcohols or alkyl halides.

  • Dealkylation : Strong acids (e.g., H₂SO₄) remove the ethoxy group, forming phenolic intermediates.

Reactivity of the Benzofuropyrimidinone Core

The fused benzofuropyrimidinone system undergoes:

  • Electrophilic aromatic substitution : Nitration or halogenation at electron-rich positions (e.g., C-5 or C-8).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the dihydro-pyrimidinone ring.

Table 3: Benzofuropyrimidinone Modifications

Reaction TypeReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C-5Nitro derivative
HalogenationBr₂/FeCl₃C-8Brominated analog

Cross-Coupling Reactions

The sulfanyl group facilitates metal-catalyzed couplings:

  • Ulmann-type coupling : Forms C–N bonds with aryl halides under Cu catalysis.

  • Mitsunobu reaction : Links alcohols to the scaffold using DIAD/TPP.

Stability Under Physiological Conditions

In vitro studies of analogs show:

  • pH-dependent degradation : Stable at pH 7.4 (t₁/₂ > 24h) but hydrolyzes rapidly in acidic environments (pH 2.0, t₁/₂ = 1.5h) .

  • Enzymatic oxidation : CYP3A4 metabolizes the ethoxypropyl chain, forming hydroxylated derivatives.

Comparative Analysis with Structural Analogs

Reactivity trends align with compounds sharing the benzofuropyrimidinone scaffold :

  • Sulfanyl groups consistently oxidize to sulfones under strong conditions.

  • Acetamide hydrolysis rates correlate with electronic effects of substituents on the phenyl ring.

Limitations and Research Gaps

While mechanistic insights are inferred from analogs, experimental validation for this specific compound is sparse. Future studies should focus on:

  • Kinetic studies of hydrolysis/oxidation.

  • Catalytic asymmetric modifications.

Scientific Research Applications

The compound 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structural Representation

The structural representation of the compound can be visualized using software tools that allow for 2D and 3D modeling, aiding in understanding its spatial configuration and potential interactions with biomolecules.

Medicinal Chemistry

The compound has shown promise as a lead compound in drug development due to its unique structure, which may interact with various biological pathways.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, derivatives of benzofuro-pyrimidines exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival .

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial activity against various pathogens. The sulfanyl group contributes to this activity by enhancing membrane permeability and disrupting microbial cell walls .

Data Table: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Neuroprotective Effects

Recent studies have suggested that benzofuro-pyrimidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This potential application is crucial for developing treatments for neurodegenerative diseases .

Case Study: Neuroprotection

A study on a related compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, showing improvements in cognitive function and reductions in amyloid plaque formation .

Synthetic Applications

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful in creating more complex molecules for pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations:

Hexahydro derivatives (e.g., ) exhibit partial saturation of the fused benzene ring, likely enhancing conformational flexibility and solubility .

Substituent Effects :

  • The 3-ethoxypropyl group in the target compound and may confer moderate hydrophobicity compared to aromatic substituents (e.g., 4-ethoxyphenyl in ) .
  • N-(4-Methoxyphenyl)acetamide vs. N-(2-trifluoromethylphenyl)acetamide (): The latter’s electron-withdrawing trifluoromethyl group could enhance metabolic stability but reduce solubility .

Synthetic Accessibility :

  • Analogues in and were synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, suggesting feasible routes for the target compound’s preparation .

Computational and Pharmacokinetic Comparisons

Table 2: Predicted Properties Using Similarity Indexing (Tanimoto Coefficient) []

Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Similarity to Target Compound*
Target Compound ~550 (estimated) ~3.2 2 7 Reference
Compound 569.7 3.8 1 6 ~85% (structural homology)
Compound 535.6 3.5 1 6 ~78%

*Similarity inferred from shared benzothieno/benzofuropyrimidinone scaffold and acetamide linkage.

Key Findings:

  • Bioavailability: All analogues exhibit moderate hydrogen-bonding capacity (1–2 donors, 6–7 acceptors), aligning with Lipinski’s rules for drug-likeness .

Biological Activity

The compound 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from various research studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 357.53 g/mol

The compound features a pyrimidine core linked to a benzofuro moiety and a methoxyphenyl acetamide group, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, a study conducted by Fayad et al. (2019) demonstrated that pyrimidine derivatives could inhibit cancer cell proliferation in multicellular spheroids. The specific IC50 values for related compounds suggest that modifications in the side chains significantly affect their anticancer potency .

Antifibrotic Activity

The compound's potential antifibrotic activity was evaluated through assays measuring collagen synthesis inhibition. In vitro studies have shown that certain pyrimidine derivatives can effectively reduce collagen levels in hepatic stellate cells, indicating a mechanism for mitigating fibrosis. The results suggest that the compound may interfere with TGF-β signaling pathways, which are crucial in fibrosis development .

Antimicrobial Activity

Pyrimidine derivatives have also been reported to possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that the target compound may exhibit similar activity. The mechanism often involves the inhibition of bacterial DNA synthesis, which is critical for bacterial growth and reproduction .

Case Studies

  • Study on Antifibrotic Properties :
    • Objective : To assess the impact of pyrimidine derivatives on collagen synthesis.
    • Methodology : Utilized Picro-Sirius red staining and hydroxyproline assays.
    • Findings : Significant reduction in collagen levels was observed with IC50 values indicating effective inhibition at low concentrations.
  • Anticancer Screening :
    • Objective : To identify novel anticancer agents through drug library screening.
    • Methodology : Multicellular spheroid models were used to evaluate cytotoxicity.
    • Findings : Several derivatives exhibited potent anticancer activity, with the target compound showing promising results warranting further investigation.

Data Table of Biological Activities

Activity TypeAssay MethodIC50 Value (µM)Reference
AntifibroticPicro-Sirius Red Staining45.69
AnticancerMulticellular Spheroid Screening50.00
AntimicrobialBacterial Growth Inhibition30.00

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis involves multi-step organic reactions, including cyclocondensation of benzofuran precursors with pyrimidine derivatives and thioacetylation. Critical steps require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., potassium carbonate). Reaction progress is monitored via TLC and HPLC to ensure purity (>95%) and yield optimization .

Q. Which spectroscopic and chromatographic methods confirm structural integrity?

Nuclear magnetic resonance (NMR; ¹H/¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are standard for structural validation. Purity is confirmed via HPLC with UV detection (λ = 254 nm). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. What preliminary biological assays evaluate its activity?

Initial screening includes in vitro assays for antimicrobial (MIC against S. aureus and E. coli), anticancer (MTT assay on HeLa or MCF-7 cells), and anti-inflammatory (COX-2 inhibition) activity. Dose-response curves (IC₅₀ values) and selectivity indices are calculated to prioritize further studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use design of experiments (DoE) to systematically vary parameters like solvent polarity, temperature gradients, and catalyst loading. For example, replacing ethanol with DMF increases thioacetylation efficiency by 20%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity to >98% .

Q. What computational methods predict target interactions and binding affinities?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with enzymes like COX-2 or kinases. Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with bioactivity, guiding analog design .

Q. How to resolve contradictions in reported biological activity data?

Reproduce assays under standardized conditions (e.g., cell line passage number, serum concentration). Cross-validate using orthogonal methods: e.g., corroborate enzyme inhibition (IC₅₀) with cellular apoptosis assays (Annexin V staining). Structural analogs (e.g., 3,5-dimethylphenyl variants) help isolate pharmacophore contributions .

Q. What strategies functionalize the core structure for enhanced activity?

Introduce electron-withdrawing groups (e.g., nitro or chloro) at the benzofuropyrimidine 3-position via Suzuki-Miyaura coupling. Sulfanyl-acetamide side chains can be replaced with carboxamide or ester moieties to modulate solubility and target affinity .

Q. How to design analogs based on structure-activity relationships (SAR)?

SAR studies reveal that methoxy groups on the phenyl ring enhance metabolic stability, while ethoxypropyl chains improve membrane permeability. Analog libraries are synthesized via parallel synthesis, with LogP and polar surface area (PSA) calculated to optimize pharmacokinetics .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Crystallization requires slow evaporation from DMSO/water mixtures at 4°C. Challenges include polymorphism and solvent inclusion. Pre-crystallization sonication or seeding with structurally similar compounds (e.g., PubChem CID 145989135) can improve crystal quality .

Q. How to assess stability under physiological conditions?

Conduct pH-dependent stability studies (pH 1.2–7.4) using simulated gastric fluid. Monitor degradation via HPLC-MS over 24 hours. For plasma stability, incubate with human serum (37°C) and quantify parent compound depletion. Stabilizers like EDTA (1 mM) prevent metal-catalyzed oxidation .

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